molecular formula C9H11BO4 B13470266 [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid

[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid

Cat. No.: B13470266
M. Wt: 193.99 g/mol
InChI Key: IXPHFCJANMKNCY-UHFFFAOYSA-N
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Description

[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 3-hydroxyoxetan-3-yl group. This compound combines the reactivity of the boronic acid moiety with the steric and electronic effects imparted by the oxetane ring, a four-membered oxygen-containing heterocycle.

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

[3-(3-hydroxyoxetan-3-yl)phenyl]boronic acid

InChI

InChI=1S/C9H11BO4/c11-9(5-14-6-9)7-2-1-3-8(4-7)10(12)13/h1-4,11-13H,5-6H2

InChI Key

IXPHFCJANMKNCY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2(COC2)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid typically involves the following steps:

    Formation of the Hydroxyoxetane Moiety: This can be achieved through the reaction of an appropriate epoxide with a hydroxyl group under acidic or basic conditions.

    Attachment to the Phenyl Ring: The hydroxyoxetane moiety is then attached to a phenyl ring through a substitution reaction.

    Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The hydroxyoxetane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Cyclohexyl derivatives.

    Substitution: Substituted oxetanes with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura coupling reactions.

Biology

The compound can be used in the development of boron-containing drugs, which have shown potential in targeting specific biological pathways.

Medicine

In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new therapeutic agents.

Industry

In the chemical industry, it can be used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes.

Comparison with Similar Compounds

Hydroxyphenylboronic Acids

  • 3-Hydroxyphenylboronic acid (C₆H₇BO₃): Lacks the oxetane ring but shares a hydroxyl group on the phenyl ring. It exhibits a molecular weight of 137.93 g/mol and is used in Suzuki-Miyaura couplings. The absence of the oxetane reduces steric hindrance but limits opportunities for secondary interactions .
  • (3-(Benzyloxy)phenyl)boronic acid (C₁₃H₁₃BO₃): Features a benzyloxy substituent instead of hydroxyoxetane.

Oxetane-Containing Boronic Acids

  • (3-(Hydroxymethyl)phenyl)boronic acid : Contains a hydroxymethyl group rather than hydroxyoxetane. The linear hydroxymethyl group offers flexibility but lacks the constrained geometry of the oxetane, which may affect binding affinity in enzyme inhibition .
  • Triazole-substituted analogs : Replacing the phenyl ring with a triazole (e.g., 1-amido-2-triazolylethaneboronic acid) improves β-lactamase inhibition (Ki ~0.1–1 µM) due to enhanced hydrogen bonding. The oxetane’s rigidity could mimic this effect .

Electronic Effects and Acidity

  • Trifluoromethoxy-substituted analogs (e.g., -OCF₃): Electron-withdrawing groups lower the pKa of boronic acids, enhancing reactivity toward diols (e.g., in saccharide sensing). The hydroxyoxetane’s electron-donating nature may reduce acidity compared to -OCF₃ derivatives but improve stability in physiological conditions .
  • Formyl-substituted analogs (e.g., (4-Formylphenyl)boronic acid): The formyl group increases electrophilicity, favoring nucleophilic reactions. In contrast, the hydroxyoxetane’s oxygen may stabilize the boronate ester intermediate in Suzuki couplings .

Enzyme Inhibition

  • β-Lactamase Inhibition : Phenylboronic acids with triazole substituents (Ki ~0.5 µM) outperform unsubstituted analogs. The hydroxyoxetane’s hydrogen-bonding capacity may similarly enhance β-lactamase binding .
  • Histone Deacetylase (HDAC) Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal HDAC at 1 µM. The oxetane’s polarity and size could modulate selectivity for human vs. fungal targets .

Antibacterial Activity

  • Trifluoromethoxy derivatives : Exhibit MIC values of 8–32 µg/mL against Gram-negative bacteria. The hydroxyoxetane’s polarity may reduce membrane penetration but improve solubility in aqueous formulations .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP TPSA (Ų) Water Solubility (mg/mL)
[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid* 212.01 ~1.2 78.3 ~50 (predicted)
3-Hydroxyphenylboronic acid 137.93 0.98 60.7 120
(3-(Benzyloxy)phenyl)boronic acid 228.05 2.81 52.0 10
(4-Formylphenyl)boronic acid 149.97 0.65 57.5 85

*Predicted using computational tools (e.g., ACD/Labs). TPSA = Topological Polar Surface Area.

Key Research Findings

  • Steric Effects : The oxetane’s rigid structure may improve binding specificity in enzyme inhibition compared to flexible substituents (e.g., hydroxymethyl) .
  • Solubility vs. Permeability: Polar substituents like hydroxyoxetane enhance aqueous solubility but may reduce BBB penetration, as seen in phenyl boronic acids with phenol groups () .
  • Synthetic Utility : Oxetane-containing boronic acids are valuable in Suzuki-Miyaura couplings for drug scaffolds (e.g., PARP inhibitors) due to their balance of reactivity and stability .

Data Tables

Table 2. Structural Similarity Scores (Tanimoto Coefficient)

Compound Similarity to Target* Key Substituent
(3-(Benzyloxy)phenyl)boronic acid 0.93–0.98 Benzyloxy
(3-(Pyridin-3-yl)phenyl)boronic acid 0.85 Pyridinyl
(3-Hydroxyphenyl)boronic acid 0.79 Hydroxyl

*Calculated using molecular fingerprinting ().

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